2,4,7-Trimethyldibenzothiophene

Descripción general

Descripción

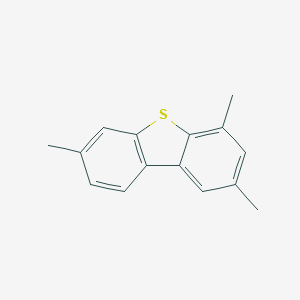

2,4,7-Trimethyldibenzothiophene (2,4,7-TMDBT) is a sulfur-containing heterocyclic aromatic hydrocarbon characterized by a dibenzothiophene core substituted with three methyl groups at the 2-, 4-, and 7-positions. This compound is structurally significant in organic chemistry and geochemistry due to its unique electronic properties and resistance to biodegradation. It is commonly studied in the context of petroleum maturation and desulfurization processes, where its reactivity patterns provide insights into catalytic mechanisms . The para-position of the methyl group at the 2-position (relative to the sulfur atom) is a critical structural feature that influences its chemical behavior . Analytical standards for 2,4,7-TMDBT (CAS 185493-79-7) are commercially available, facilitating its identification and quantification in complex matrices like crude oils and sediments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,7-Trimethyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings, facilitated by reagents like halogens or nitro compounds

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nitro compounds; reactions often require catalysts and controlled temperatures

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides, thiols.

Substitution: Halogenated or nitro-substituted derivatives

Aplicaciones Científicas De Investigación

Chemical Reactivity and Desulfurization

Reactivity Studies : TMDT has been studied for its reactivity in hydrodesulfurization processes. Research indicates that TMDT exhibits significant reactivity due to the positioning of its methyl groups, which influences the accessibility of the sulfur atom for desulfurization reactions. Theoretical calculations suggest that TMDT is more reactive than other alkylated dibenzothiophenes because of its effective adsorption site and the steric effects of the methyl groups surrounding the sulfur atom .

Desulfurization Mechanisms : The mechanism of hydrodesulfurization (HDS) involving TMDT has been analyzed through various local reactivity descriptors. These studies show that the presence of methyl groups can enhance the overall reactivity of sulfur-containing compounds, making TMDT a valuable model compound for understanding HDS processes in petroleum refining .

Environmental Implications

Biodegradation Studies : TMDT has been utilized as a model compound in biodegradation studies due to its structural similarities to other organosulfur compounds found in fossil fuels. Research highlights that TMDT can disrupt key biological pathways, particularly in placental trophoblast cells, indicating potential environmental and health implications associated with its presence in crude oil and refined products .

Occurrence and Toxicity : The occurrence of dibenzothiophenes, including TMDT, in the environment has raised concerns regarding their toxicity and persistence. Studies have reviewed the biodegradation pathways of dibenzothiophene derivatives, emphasizing the need for effective bioremediation strategies to mitigate their impact on ecosystems .

Cellular Effects : Investigations into the biological effects of TMDT reveal that it can affect cellular functions, particularly in trophoblasts. These studies suggest that exposure to TMDT may interfere with essential cellular processes, highlighting its potential as a toxicant in biological systems .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which 2,4,7-Trimethyldibenzothiophene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .

Comparación Con Compuestos Similares

Reactivity in Desulfurization

The reactivity of 2,4,7-TMDBT is markedly higher than that of its structural isomers, 1,4,7-TMDBT and 3,4,7-TMDBT. Experimental studies show that 2,4,7-TMDBT has a desulfurization rate constant two times higher than the other two isomers, which are classified as low-reactive compounds. This enhanced reactivity is attributed to the para-position of the methyl group at the 2-position, which reduces steric hindrance around the sulfur atom and facilitates interactions with catalytic surfaces. In contrast, the meta-positioned methyl groups in 1,4,7-TMDBT and 3,4,7-TMDBT increase steric effects, lowering reactivity .

Table 1: Reactivity Comparison of Trimethyldibenzothiophene Isomers

Analytical Identification and Behavior

2,4,7-TMDBT exhibits distinct analytical properties compared to its isomers. Gas chromatography-mass spectrometry (GC-MS) studies rely on retention indices and substitution patterns for identification. For example, 2,4,7-TMDBT has a recovery rate of 117% in spiked samples, outperforming 1,4-dimethyldibenzothiophene (78.2%) due to its higher solubility in organic solvents like dichloromethane . However, its limit of detection (LOD) in environmental samples is comparable to other dibenzothiophenes (0.005–0.159 μg mL⁻¹) .

Table 2: Analytical Parameters of Selected Dibenzothiophenes

Key Research Findings

- Reactivity Hierarchy : 2,4,7-TMDBT > 4-MDBT > 1,4,7-TMDBT ≈ 3,4,7-TMDBT .

- Structural Insights : The para-methyl group at the 2-position minimizes steric hindrance, enhancing catalytic interactions .

- Analytical Advances : Modern GC-MS protocols achieve >95% accuracy in isomer differentiation using retention indices .

Actividad Biológica

2,4,7-Trimethyldibenzothiophene (TMDT) is a polycyclic aromatic compound (PAC) that has garnered attention due to its biological activity and potential environmental implications. This article explores the biological activity of TMDT, focusing on its effects on microbial processes, potential toxicity, and interactions with biological systems.

Chemical Structure and Properties

TMDT is a derivative of dibenzothiophene, characterized by three methyl groups located at the 2, 4, and 7 positions. This structural configuration influences its reactivity and interaction with biological systems. The compound is primarily found in petroleum products and can be released into the environment through industrial processes.

Biodegradation Studies

Recent studies have highlighted the potential for microbial degradation of TMDT. A notable study isolated bacterial strains capable of desulfurizing dibenzothiophene and its alkylated derivatives, including TMDT. The strain Rhodococcus erythropolis KA2-5-1 exhibited significant desulfurization activity, converting TMDT into less harmful products through specific cleavage of C–S bonds .

Table 1: Microbial Strains Capable of Degrading TMDT

| Microbial Strain | Desulfurization Capability | Reference |

|---|---|---|

| Rhodococcus erythropolis KA2-5-1 | High | Kobayashi et al., 2000 |

| Pseudomonas sp. LKY-5 | Moderate | Shi et al., 2022 |

The biodegradation pathway involves the enzymatic action of monooxygenases that facilitate the conversion of TMDT into more soluble forms. These enzymes are crucial for the bioremediation of sulfur-containing compounds in contaminated environments.

Impact on Mammalian Reproductive Systems

Research has shown that exposure to certain PACs can adversely affect ovarian function in mammals. For instance, studies have demonstrated that exposure to benzo[a]pyrene (BaP), a related compound, resulted in reduced ovarian germ cell populations and impaired folliculogenesis . While direct studies on TMDT's effects are sparse, the implications of similar compounds suggest a need for further investigation.

Environmental Impact Assessments

In various environmental assessments, TMDT has been detected in sediment and water samples from oil-contaminated sites. Its persistence in these environments poses risks to aquatic life and potentially enters the food chain. Studies have documented the bioaccumulation of PAHs in marine organisms, raising concerns about ecological and human health impacts .

Bioremediation Efforts

Bioremediation strategies utilizing microbial strains capable of degrading TMDT have been explored as a method to mitigate environmental contamination. For example, engineered microbial consortia have been developed to enhance the breakdown of complex mixtures containing dibenzothiophenes and their derivatives .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2,4,7-TMDBT in environmental samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with dichloromethane (DCM) as the solvent for sample preparation. Validate the method by assessing linearity (R² > 0.99), limit of detection (LOD, e.g., 0.005–0.159 μg/mL for similar dibenzothiophenes), and precision (intraday variability <20%). Recovery rates for 2,4,7-TMDBT can exceed 117% in certain matrices, necessitating matrix-matched calibration .

Q. How do methyl-substitution patterns influence the reactivity of dibenzothiophenes like 2,4,7-TMDBT?

- Methodology : Compare positional effects using theoretical descriptors (e.g., dipole moment, atomic charges) and experimental rate constants. For 2,4,7-TMDBT, the methyl group at the 2-position para to sulfur enhances sulfur atom activity, increasing desulfurization rates by ~2× compared to 1,4,7-TMDBT or 3,4,7-TMDBT isomers .

Q. What characterization data are essential for confirming the synthesis of 2,4,7-TMDBT?

- Methodology : Report NMR (¹H/¹³C) shifts for methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm), IR absorption for C-S bonds (~700 cm⁻¹), and mass spectral data (e.g., molecular ion at m/z 212). Cross-reference with published spectra for validation .

Q. How can methyl-dibenzothiophene ratios be used in geochemical studies?

- Methodology : Calculate ratios like 2,4,6-/(2,4,7 + 2,4,8)-trimethyldibenzothiophene to assess thermal maturity in petroleum systems. For example, low ratios (<0.5) indicate immature organic matter, while higher ratios (>1.0) suggest advanced maturity .

Advanced Research Questions

Q. Why does 2,4,7-TMDBT exhibit higher reactivity in desulfurization compared to other trimethyl isomers?

- Methodology : Use density functional theory (DFT) to model electrostatic potential surfaces. The 2-methyl group in 2,4,7-TMDBT reduces steric hindrance near sulfur, enabling stronger adsorption on catalytic sites (e.g., MoS₂). Experimental rate constants confirm ~2× faster desulfurization than 1,4,7-TMDBT .

Q. How can computational models predict adsorption behavior of 2,4,7-TMDBT on catalytic surfaces?

- Methodology : Employ quantum chemical descriptors (e.g., Fukui indices, local softness) to identify reactive sites. For 2,4,7-TMDBT, the sulfur atom’s high electrophilicity (f⁻ ≈ 0.45) correlates with strong binding to Lewis acid sites in zeolites or transition-metal catalysts .

Q. What experimental strategies mitigate data discrepancies in recovery rates for 2,4,7-TMDBT during extraction?

- Methodology : Optimize solvent polarity (e.g., DCM vs. hexane) and use internal standards (e.g., deuterated dibenzothiophenes) to correct matrix effects. For recoveries >100%, validate with spike-and-recovery tests in representative matrices .

Q. How do solvent polarity and surface interactions affect the adsorption efficiency of 2,4,7-TMDBT?

Propiedades

IUPAC Name |

2,4,7-trimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-9-4-5-12-13-7-10(2)6-11(3)15(13)16-14(12)8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWNRDFOOADVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC(=CC(=C3S2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423829 | |

| Record name | 2,4,7-trimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216983-03-8 | |

| Record name | 2,4,7-trimethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.